(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Overview
Description
(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid: is an organic compound belonging to the class of benzothiazines These compounds are characterized by a benzene ring fused to a thiazine ring, which contains sulfur and nitrogen atoms
Mechanism of Action
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the benzothiazine ring. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Chemistry: In chemistry, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable in pharmaceutical research .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other industrial products .
Comparison with Similar Compounds
- (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
- (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid
- (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)ethanoic acid
Uniqueness: (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXLTZQRYJBZQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284122 | |
Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-74-2 | |
Record name | 6270-74-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid?
A: this compound has been identified as a potential inhibitor of xanthine oxidase (XO) [, ]. XO is an enzyme involved in the breakdown of purines into uric acid. Inhibiting XO can help manage conditions like gout, where excess uric acid accumulates in the body.
Q2: How does the structure of this compound relate to its XO inhibitory activity?
A: While the exact mechanism of interaction between this compound and XO is not fully elucidated in the provided research, some insights can be gleaned from the structure-activity relationship (SAR) studies []. The presence of the 1,4-benzothiazine nucleus appears crucial for activity, as derivatives with modifications to this core structure generally exhibit lower XO inhibition. Further research is needed to pinpoint specific structural features responsible for binding affinity and inhibitory potency.
Q3: Have any derivatives of this compound shown improved activity?
A: Yes, research has explored various derivatives of this compound to enhance its activity. One notable example is SPR-210, a fluorinated derivative with significantly higher potency against aldose reductase (AR), another enzyme implicated in diabetic complications []. SPR-210 demonstrated promising results in preclinical studies with diabetic rats, highlighting the potential of structural modifications for improving therapeutic efficacy.
Q4: What analytical techniques were employed to characterize this compound and its derivatives?
A: Researchers utilized various spectroscopic techniques for structural characterization, including Electron Impact Mass Spectrometry (EIMS), proton Nuclear Magnetic Resonance (1H-NMR), and X-ray Diffraction (XRD) analysis []. These methods provided valuable information about the molecular weight, structure, and purity of the synthesized compounds, ensuring accurate identification and evaluation of their properties.
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